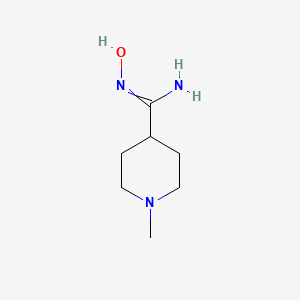
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is a chemical compound that features a tert-butoxy group attached to an oxoethane sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid typically involves the reaction of tert-butyl alcohol with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid involves its ability to act as a protecting group for functional groups in organic synthesis. The tert-butoxy group can be selectively removed under acidic conditions, allowing for the controlled release of the functional group. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl Ethers: Compounds with tert-butyl ether groups, such as tert-butyl methyl ether, share similar protecting group properties.
tert-Butyl Esters: Esters like tert-butyl acetate are also used as protecting groups in organic synthesis.
tert-Butyl Carbamates: Compounds such as tert-butyl carbamate are employed for protecting amine groups.
Uniqueness
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is unique due to its combination of the tert-butoxy group with an oxoethane sulfonic acid moiety. This structure provides distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C6H12O5S |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C6H12O5S/c1-6(2,3)11-5(7)4-12(8,9)10/h4H2,1-3H3,(H,8,9,10) |
Clé InChI |
SHJWDMSVQDAVEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)








